molecular formula C13H15BrN2O2 B7154300 N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide

N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B7154300
M. Wt: 311.17 g/mol
InChI Key: FVODFSDYWKYBKX-UHFFFAOYSA-N
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Description

N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[410]heptane-7-carboxamide is a complex organic compound featuring a bromo-substituted pyridine ring and a bicyclic heptane carboxamide group

Properties

IUPAC Name

N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-9-5-15-6-10(12(9)17)16-13(18)11-7-3-1-2-4-8(7)11/h5-8,11H,1-4H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVODFSDYWKYBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3=CNC=C(C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative and the bicyclic heptane carboxamide. One common approach is the Suzuki cross-coupling reaction, which involves the palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid derivative. The reaction is usually carried out in a solvent mixture of 1,4-dioxane and water in a 4:1 volume ratio.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require careful control of temperature, pressure, and reaction time to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyridine or heptane derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromo-substituted pyridine ring makes it a versatile intermediate for various organic reactions.

Biology: N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with various biological targets.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromo-substituted pyridine ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine: A related pyridine derivative used in cross-coupling reactions.

  • Bicyclo[4.1.0]heptane-7-carboxamide: The carboxamide derivative without the pyridine ring.

  • Indole derivatives: Compounds with similar biological activities, such as antiviral and anticancer properties.

Uniqueness: N-(5-bromo-4-oxo-1H-pyridin-3-yl)bicyclo[4.1.0]heptane-7-carboxamide stands out due to its combination of a bromo-substituted pyridine ring and a bicyclic heptane carboxamide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in scientific research and industrial applications.

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